molecular formula C13H15ClO3 B1326104 Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate CAS No. 951889-73-9

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate

Cat. No.: B1326104
CAS No.: 951889-73-9
M. Wt: 254.71 g/mol
InChI Key: WQNPJRKEYAURRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate is a chemical compound intended for research and development applications. As an ethyl ester with a chloromethylphenyl ketone moiety, this compound serves as a valuable synthetic intermediate in organic chemistry . Compounds of this structural class are frequently employed in various synthetic pathways, including organocatalytic aldol reactions, which are powerful methods for the enantioselective construction of complex molecules, including natural products and γ-butyrolactones . The presence of both ester and ketone functional groups on the same chain provides two distinct reactive sites for further chemical modification, making it a versatile building block for pharmaceutical and chemical research . The chloro and methyl substituents on the aromatic ring can influence the compound's electronic properties and reactivity in subsequent transformations . ATTENTION: This product is For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

IUPAC Name

ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNPJRKEYAURRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251809
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-73-9
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Esterification of 4-Chloroacetoacetates

One method involves the synthesis of ethyl 4-chloroacetoacetates, which can be used as precursors for the target compound. The process typically includes:

  • Chlorination Reaction :

    • Diketene is reacted with chlorine gas in a falling film reactor.
    • The reaction is controlled by cooling the reactor jacket to maintain an optimal temperature.
    • The molar ratio of chlorine to diketene is maintained between 0.85:1 and 1.02:1.
  • Esterification :

    • The chlorination reaction mixture flows into an esterification reactor.
    • Alcohols (e.g., ethanol) are added proportionally for esterification.
    • Hydrogen chloride gas generated during the reaction is absorbed using water.
    • After the reaction, residual hydrogen chloride is removed by washing and neutralization.
  • Purification :

    • Organic solvents and excess alcohol are distilled off.
    • Crude products are rectified to obtain pure ethyl 4-chloroacetoacetates.

This method ensures high yield and purity while controlling by-products such as polychlorinated compounds.

Biocatalytic Reduction of 4-Chloroacetyl Acetoacetic Ester

Another approach involves asymmetric reduction reactions using biocatalysts:

  • Reaction Setup :

    • Ethyl acetate or ethylene dichloride is used as a solvent.
    • Hydrophosphate acts as a pH buffer, maintaining the system's pH between 6.0 and 7.5.
  • Reduction Reaction :

    • Substrate: 4-chloroacetyl acetoacetic ester.
    • Biocatalysts: Keto reductase, glucose dehydrogenase, and NADPH.
    • Hydrogen donor: Glucose.
  • Reaction Conditions :

    • Reaction time: 6–10 hours.
    • Temperature: 28–33°C.
    • Concentrations:
      • Hydrophosphate: 0.04–0.08 mol/L.
      • Substrate: 8–15 g/mL.
      • Keto reductase and glucose dehydrogenase: 3–8% of substrate mass (ratio 2:3).
      • NADPH: 0.1–0.3% of substrate mass.
  • Post-Reaction Processing :

    • Filtration, extraction, and concentration under reduced pressure yield crude ethyl 4-chloro-3-hydroxybutanoate.

This method simplifies reaction steps while improving yield through enzymatic specificity.

Comparison of Methods

Method Key Features Advantages Challenges
Esterification of Chlorinated Precursors Continuous synthesis using falling film reactors; high control over chlorination and esterification High yield and purity; scalable Requires specialized equipment
Biocatalytic Reduction Asymmetric reduction using enzymes; mild conditions Environmentally friendly; simplified steps Dependency on enzyme availability

Notes on Optimization

  • Temperature Control : Both methods require precise temperature regulation to prevent side reactions or degradation of intermediates.
  • Purity Considerations : Rectification and enzymatic specificity play crucial roles in achieving high-purity products.
  • Scalability : Continuous reactor designs are more suitable for industrial-scale production compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid, while reduction could produce 4-(4-chloro-2-methylphenyl)-4-hydroxybutanoate.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate serves as a valuable building block in organic synthesis. It is utilized in the synthesis of more complex molecules through various reactions, including aldol condensation and esterification. The compound's structure allows for functionalization at multiple sites, making it a versatile reagent in synthetic chemistry.

2. Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Notably, it has shown promise in:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, attributed to its ability to inhibit key enzymatic pathways involved in cell survival.
  • Antimicrobial Properties : Preliminary research suggests that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

3. Biocatalysis

The compound is also relevant in biocatalysis, where it can be used as a substrate for enzyme-catalyzed reactions. This application is particularly significant in the pharmaceutical industry for the synthesis of chiral intermediates and active pharmaceutical ingredients .

Case Study 1: Anticancer Mechanism

A study focused on the anticancer properties of this compound revealed that it effectively inhibits the proliferation of various cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression. This research underscores the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound indicated that it possesses inhibitory effects against Gram-positive bacteria. The study explored its interaction with bacterial membranes, suggesting that it disrupts membrane integrity, leading to cell death.

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Organic SynthesisBuilding block for complex moleculesVersatile reagent for various organic reactions
Medicinal ChemistryAnticancer and antimicrobial applicationsInduces apoptosis; shows antimicrobial properties
BiocatalysisSubstrate for enzyme-catalyzed reactionsSignificant in pharmaceutical synthesis

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid, which can then interact with enzymes or receptors in biological systems. The chloro group in the phenyl ring may also play a role in its biological activity by affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate, differing primarily in substituent type, position, or aromatic ring modifications. A comparative analysis is summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Ethyl 4-Aryl-4-oxobutanoate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (4), CH₃ (2) C₁₃H₁₅ClO₃ 254.71 Not explicitly reported; structural focus N/A
Ethyl 4-(3-chlorophenyl)-4-oxobutanoate (3e) Cl (3) C₁₂H₁₃ClO₃ 240.69 63% yield, yellow solid; potential bioactivity in prostate cancer studies
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB) Cl (5), OCH₃ (2) C₁₃H₁₅ClO₄ 270.71 Colorless liquid; soluble in water/ethanol; research applications
Ethyl 4-(4-nitrophenyl)-4-oxobutanoate NO₂ (4) C₁₂H₁₃NO₅ 251.24 Solid; electrophilic properties; used in pharmaceuticals/agrochemicals
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate OCH₃ (4), CH₃ (2) C₁₄H₁₈O₄ 250.29 Commercial availability; substituent effects on solubility
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate F (3), OCH₃ (4) C₁₃H₁₅FO₄ 254.26 Solid; fluorinated analog for enhanced metabolic stability
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate F (4) C₁₂H₁₃FO₃ 224.23 Intermediate in pesticide synthesis

Key Observations:

Substituent Position and Reactivity: The para-chloro group in the target compound enhances electrophilicity compared to meta-chloro derivatives (e.g., 3e), which may alter reactivity in nucleophilic substitutions . Nitro groups (e.g., in Ethyl 4-(4-nitrophenyl)-4-oxobutanoate) increase electrophilicity significantly, making such compounds useful in coupling reactions .

Methoxy groups (e.g., in ECB) improve solubility in polar solvents due to hydrogen-bonding capacity, contrasting with the hydrophobic methyl group .

Biological Activity: Chlorinated derivatives (e.g., 3e) are associated with anticancer research, particularly in androgen receptor inhibition . Fluorinated analogs (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) are prioritized in drug design for enhanced metabolic stability and bioavailability .

Synthetic Utility: Biphenyl derivatives (e.g., Ethyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate) require advanced coupling techniques like Suzuki reactions, reflecting higher synthetic complexity . Nitro-substituted compounds serve as intermediates for pharmaceuticals, leveraging their reactivity for further functionalization .

Biological Activity

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate is a compound of interest in the field of medicinal chemistry and agrochemicals due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and herbicidal properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H13ClO3
  • Molecular Weight : 242.68 g/mol
  • IUPAC Name : this compound

The compound features a chloro-substituted aromatic ring, which is often associated with enhanced biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Inhibition of Pseudomonas aeruginosa : At a concentration of 50 µg/mL, the compound showed a 67.3% inhibition rate against P. aeruginosa, indicating its potential as an antibacterial agent .
  • Efficacy against E. coli : The compound also displayed strong inhibitory effects on E. coli, with reported inhibition rates reaching up to 94.5% .

Antifungal Activity

The compound has been evaluated for antifungal properties against several phytopathogenic fungi. In vitro tests indicated promising antifungal activity, suggesting its potential application in agricultural settings to combat fungal diseases .

Herbicidal Activity

This compound has been studied for its herbicidal properties, particularly in relation to its structural analogs. The compound's mechanism of action appears to involve disruption of plant growth processes, making it a candidate for further development as an herbicide .

Study on Antimicrobial Mechanism

A study published in MDPI highlighted the mechanism through which this compound inhibits bacterial growth. The study utilized Caco-2 epithelial cells to investigate cellular uptake mechanisms and found that the uptake was significantly influenced by extracellular pH and metabolic inhibitors .

Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound has revealed that modifications can enhance its biological activity. For example, compounds synthesized with varying substituents on the aromatic ring exhibited different levels of antimicrobial efficacy .

Comparative Analysis of Biological Activities

CompoundBacterial Strains TestedInhibition Rate (%)Reference
This compoundPseudomonas aeruginosa67.3
This compoundE. coli94.5
Related herbicidesVarious weedsVariable efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate, and how can yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenyl ketones and ethyl esters. For example, describes a similar intermediate synthesized by reacting ethyl (2Z)-4-[2-(3-chloropyridin-2-yl)hydrazinyl]-4-oxobut-2-enoate with HBr. Optimizing reaction conditions (e.g., solvent choice, stoichiometry, and temperature) is critical. highlights the use of diazoacetate derivatives, achieving 74–99% yields through controlled addition and inert atmospheres. Recrystallization from ethanol or methanol is recommended for purification .

Q. How can spectroscopic techniques be employed to characterize this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the presence of the 4-chloro-2-methylphenyl group and ester functionality (e.g., carbonyl signals at ~170–180 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., used HRMS to confirm a selenium-containing analog).
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding patterns, as demonstrated in for a related phenacyl benzoate derivative .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines, referencing , which identifies cytotoxic oxobutanoate derivatives.
  • Enzyme inhibition studies : For example, COX-2 inhibition can be assessed via fluorescence-based assays, as shown in for structurally similar Suzuki-coupled compounds.
  • Pharmacokinetic profiling : Employ HPLC-MS to study metabolic stability and plasma protein binding .

Q. How do substituents on the phenyl ring influence reactivity and regioselectivity in synthetic pathways?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance electrophilic aromatic substitution at specific positions. and highlight that steric effects from 2-methyl groups can direct reactions to the para position. Computational tools (e.g., DFT calculations) predict charge distribution, guiding reagent selection for regioselective synthesis .

Q. What mechanistic insights explain its role as an intermediate in pesticide production?

  • Methodological Answer : The compound’s α,β-unsaturated ketone moiety enables nucleophilic attack, forming hydrazine derivatives (). These intermediates undergo cyclization to yield pyrazolidine cores, critical in agrochemicals. Reaction kinetics studies (e.g., monitoring via in-situ IR) can optimize stepwise transformations .

Q. Which advanced analytical methods ensure purity and stability under varying conditions?

  • Methodological Answer :

  • HPLC-PDA : To detect impurities at ppm levels (e.g., uses EP-grade standards for impurity profiling).
  • DSC/TGA : Assess thermal stability and decomposition pathways.
  • Forced degradation studies : Expose the compound to heat, light, and humidity, followed by LC-MS to identify degradation products .

Q. How can computational modeling predict reactivity and interactions in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2 in ) using software like AutoDock Vina.
  • MD simulations : Study solvation effects and conformational stability over time, as applied in for photoactivatable derivatives .

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